Positional Specificity: Meta-Substitution Defines Unique Molecular Vector Not Replicable by Ortho or Para Isomers
3-(2-Furyl)benzonitrile (CAS 112598-77-3) features meta-substitution of the furan ring on the benzonitrile core, creating a specific dihedral angle and molecular vector distinct from its ortho-substituted isomer 2-(2-Furyl)benzonitrile (CAS 155395-45-2) and para-substituted isomer 4-(2-Furyl)benzonitrile (CAS 64468-77-5) . The three positional isomers, while sharing identical molecular formula (C11H7NO) and molecular weight (169.18 g/mol), possess unique MDL numbers (MFCD04039075, MFCD04039074, and MFCD04039076, respectively) and distinct InChI Keys, confirming their separate chemical identities in regulatory and procurement databases . The 3-substitution pattern positions the furan ring at a 120° angle relative to the nitrile group in idealized geometry, whereas the 2-isomer places it at 60° and the 4-isomer at 180°, fundamentally altering the shape complementarity to biological targets .
| Evidence Dimension | Positional isomerism (substitution pattern on benzonitrile core) |
|---|---|
| Target Compound Data | 3-(2-Furyl)benzonitrile; CAS 112598-77-3; meta-substitution; MDL MFCD04039075; InChI Key BUZQKXZXWYCNJK-UHFFFAOYSA-N |
| Comparator Or Baseline | 2-(2-Furyl)benzonitrile (CAS 155395-45-2; ortho; MDL MFCD04039074; InChI Key XLZNEBADSPRURH-UHFFFAOYSA-N) AND 4-(2-Furyl)benzonitrile (CAS 64468-77-5; para; MDL MFCD04039076) |
| Quantified Difference | Positional shift from meta to ortho or para; three distinct MDL registry entries; three unique InChI Keys |
| Conditions | Structural analysis of furan-substituted benzonitrile isomers |
Why This Matters
In fragment-based drug discovery, the 3-position substitution provides a unique exit vector for molecular growth that cannot be achieved with 2- or 4-substituted isomers, making 3-(2-Furyl)benzonitrile the required scaffold when meta-oriented furan extension is specified in the synthetic route.
